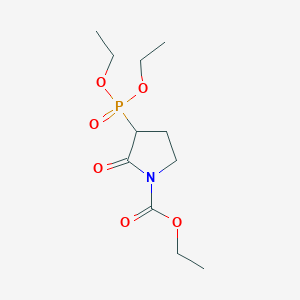

Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate

Description

Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a phosphoryl group (P=O) and an ester moiety. Its molecular structure combines electron-withdrawing (phosphoryl) and electron-donating (ester) groups, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and catalysts.

Properties

Molecular Formula |

C11H20NO6P |

|---|---|

Molecular Weight |

293.25 g/mol |

IUPAC Name |

ethyl 3-diethoxyphosphoryl-2-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20NO6P/c1-4-16-11(14)12-8-7-9(10(12)13)19(15,17-5-2)18-6-3/h9H,4-8H2,1-3H3 |

InChI Key |

GRNNYRRSEKEWDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(C1=O)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 4-diethoxyphosphoryl-3-oxobutanoate with unsaturated aldehydes. This reaction is catalyzed by chiral diarylprolinol ether, which facilitates the formation of the desired product through a Michael-Knoevenagel domino reaction sequence . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyrrolidine derivatives, phosphonate esters, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Intermediates :

Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the formation of complex molecules that can exhibit desired biological activities, such as antitumor and anti-inflammatory effects . -

Biological Activity :

Research indicates that compounds derived from this compound may possess significant biological activities, including cytotoxicity against cancer cells. These properties make it an attractive candidate for further development in drug discovery .

Agrochemical Applications

This compound is also utilized in the agrochemical industry. Its derivatives can be employed as herbicides or pesticides due to their ability to disrupt biological pathways in target organisms. The versatility of this compound allows for modifications that enhance its efficacy and specificity.

Case Studies

Several studies have highlighted the utility of this compound in synthetic methodologies:

- Research on Lactams : A study demonstrated the synthesis of α-methylene-γ-lactams using derivatives of this compound as intermediates. The resulting compounds showed promising biological activities, supporting their potential use in medicinal chemistry .

- Functionalized Phosphonates : Another investigation focused on the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates, showcasing the compound's ability to undergo various transformations that yield biologically active derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites and modulating the activity of enzymes. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Piperidine and Naphthyridine Derivatives

Compound: Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

- Structure: A piperidine ring with ester and methoxyimino substituents.

- Synthesis : Prepared via condensation of ketones with O-methylhydroxylamine, yielding a diastereomeric mixture (1:1.5 ratio) .

- Key Differences: Lacks the phosphoryl group, reducing its Lewis acidity. The methoxyimino group introduces steric hindrance, affecting reactivity in hydrogenation reactions compared to the target compound.

- Physicochemical Properties :

| Property | Value (This Compound) | Target Compound (Estimated) |

|---|---|---|

| Molecular Weight | 301.18 g/mol | ~300–350 g/mol |

| Solubility | High in ether/ethyl acetate | Moderate in polar solvents |

| Bioavailability (GI Absorption) | Not reported | Likely lower due to phosphoryl group |

Compound : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) ()

Indolizine-Based Phosphorylated Compound

Compound : Ethyl 3-((diethoxyphosphoryl)(phenyl)methyl)-2-phenylindolizine-1-carboxylate ()

- Structure : Indolizine core with phenyl and phosphoryl groups.

- Synthesis : Utilizes triethyl phosphite and iodine under mild conditions (49% yield) .

- Key Differences :

- The indolizine ring system introduces aromaticity, enhancing UV absorption and fluorescence properties.

- Phenyl groups increase hydrophobicity, reducing aqueous solubility compared to the target compound.

- Applications: Potential use in optoelectronics or as a fluorescent probe, unlike the target compound’s catalytic applications.

Simpler Phosphorylated Analog

Non-Phosphorylated Pyrrolidine Derivative

Compound : Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate ()

- Structure : Pyrrolidine ring with ester and dimethyl substituents.

- Physicochemical Properties :

| Property | Value (This Compound) | Target Compound (Estimated) |

|---|---|---|

| Molecular Weight | 185.22 g/mol | Higher due to phosphoryl group |

| GI Absorption | High | Moderate |

| BBB Permeability | Likely high | Low (phosphoryl reduces BBB penetration) |

- Applications : Suitable for CNS drug development due to BBB permeability, unlike the phosphorylated target compound .

Biological Activity

Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

This compound has a complex structure that includes a pyrrolidine ring and a diethoxyphosphoryl group, which contributes to its biological properties. The compound's molecular formula is , and it exhibits properties typical of phosphonate derivatives, such as enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand . It interacts with specific enzymes and receptors, modulating their activity, which can lead to various biological effects including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, which can be beneficial in conditions such as cancer and inflammation .

- Receptor Binding : It may act on specific receptors involved in neurotransmission or hormonal regulation, potentially impacting neurological and endocrine functions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of similar compounds related to this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

- Enzyme Inhibition Studies : Research indicated that the compound effectively inhibits enzymes involved in key metabolic pathways, providing insights into its mechanism as a therapeutic agent for metabolic disorders .

- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of phosphonate derivatives, showing reduced levels of pro-inflammatory cytokines in treated models .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via phosphorylation of pyrrolidine precursors using triethyl phosphite and iodine under mild conditions. Optimization involves adjusting stoichiometric ratios (e.g., 20 eq of triethyl phosphite) and reaction time to improve yields (~49% in reported protocols). Temperature control (ambient to 80°C) and solvent selection (e.g., DMF or THF) are critical for minimizing side reactions . Post-synthetic purification via column chromatography or recrystallization is recommended for isolating the phosphorylated product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : The phosphoryl group (δ ~1.3–1.4 ppm for ethoxy CH3, δ ~4.1–4.3 ppm for ethoxy CH2) and the 2-oxopyrrolidine carbonyl (δ ~170–175 ppm in 13C) are diagnostic. The pyrrolidine ring protons appear as complex multiplets (δ ~2.2–3.7 ppm) .

- ESI-MS : Molecular ion peaks (e.g., m/z 328.2 [M+1]+) confirm molecular weight. Fragmentation patterns help validate substituent positioning .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for structure refinement .

Q. How can researchers validate the purity and structural integrity of synthesized batches?

Combine HPLC (≥98% purity threshold) with LCMS to detect trace impurities. For crystalline samples, powder XRD compares experimental vs. simulated diffraction patterns. Discrepancies in NMR shifts (e.g., unexpected splitting) may indicate diastereomeric contamination, requiring chiral chromatography or recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity observed in reactions involving this compound?

The phosphoryl group’s electron-withdrawing nature polarizes the pyrrolidine ring, directing nucleophilic attacks to specific positions. Computational studies (DFT/B3LYP) reveal that steric hindrance from the ethoxy groups and π-backbonding with the carbonyl dictate transition-state geometries. For example, axial vs. equatorial phosphoryl orientation alters reaction pathways in cycloadditions .

Q. How do structural modifications (e.g., substituent variation at the pyrrolidine ring) impact bioactivity or catalytic utility?

- Electron-withdrawing groups (e.g., fluorine at position 4) enhance electrophilicity, improving reactivity in cross-coupling reactions.

- Bulkier substituents (e.g., aryl groups) increase steric hindrance, reducing reaction rates but improving enantioselectivity in asymmetric catalysis. Comparative SAR studies using analogs (e.g., methyl vs. ethyl esters) show that small alkyl groups optimize solubility without compromising stability .

Q. What computational strategies are recommended to model the compound’s electronic properties and stability?

- DFT calculations (B3LYP/6-31G*) map electrostatic potentials and HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attacks.

- Molecular dynamics simulations (AMBER/CHARMM) assess conformational flexibility in solvent environments, guiding solvent selection for reactions.

- Docking studies (AutoDock Vina) evaluate potential interactions with biological targets (e.g., enzymes), aiding drug design applications .

Q. How can researchers resolve contradictions in spectral data across different synthetic batches?

- High-resolution NMR (600+ MHz) resolves overlapping signals, while 2D-COSY/HMBC clarifies through-space and through-bond correlations.

- Isotopic labeling (e.g., 13C at the carbonyl) tracks unexpected rearrangements.

- Cross-validation with IR spectroscopy (C=O stretch ~1700 cm⁻¹) ensures functional group consistency .

Methodological Tables

Key Considerations for Researchers

- Avoid commercial sources : Prioritize in-house synthesis over vendor procurement to ensure reproducibility.

- Data reproducibility : Archive raw spectral data (FID files for NMR) and crystallographic CIFs for peer validation .

- Safety protocols : Use gloveboxes for air-sensitive steps (e.g., phosphorylation) and adhere to GHS hazard guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.